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molecular formula C12H12BrNO2 B559583 N-(4-Bromobutyl)phthalimide CAS No. 5394-18-3

N-(4-Bromobutyl)phthalimide

Cat. No. B559583
M. Wt: 282.13 g/mol
InChI Key: UXFWTIGUWHJKDD-UHFFFAOYSA-N
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Patent
US04812461

Procedure details

A mixture of phthalimide potassium salt (2 g; 10.8 mmol), 1,4-dibromobutane (10.8 g; 50 mmol) and dry dimethylformamide (10 ml) was stirred at a bath temperature of 90° to 100° C. for 10 hours. The precipitated crystals were removed by filtration, and the filtrate was concentrated under reduced pressure. Excess of 1,4-dibromobutane was removed by distillation, and the residue was purified by silica gel column chromatography to give the objective compound. M.P., 81°-82° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[K].[C:2]1(=[O:12])[NH:6][C:5](=[O:7])[C:4]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:3]12.[Br:13][CH2:14][CH2:15][CH2:16][CH2:17]Br>CN(C)C=O>[Br:13][CH2:14][CH2:15][CH2:16][CH2:17][N:6]1[C:2](=[O:12])[C:3]2=[CH:11][CH:10]=[CH:9][CH:8]=[C:4]2[C:5]1=[O:7] |f:0.1,^1:0|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[K].C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
10.8 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred at a bath temperature of 90° to 100° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated crystals were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Excess of 1,4-dibromobutane was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to give the objective compound
CUSTOM
Type
CUSTOM
Details
M.P., 81°-82° C.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
BrCCCCN1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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